REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](F)[C:3]=1[N+:10]([O-])=O.[CH3:13][NH:14][CH3:15]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N:14]([CH3:15])[CH3:13])[C:3]=1[NH2:10]
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Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirred for 45 min at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It was then stirred at room temperature for 30 min
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Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting material was dissolved in EtOH (25 mL)
|
Type
|
ADDITION
|
Details
|
added Pd/C (10%, 0.6 g)
|
Type
|
WAIT
|
Details
|
hydrogenated at 50 psi for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between sod
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)F)N(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |